ziyuglycoside II

Pharmacokinetics Bioavailability ADME

Ziyuglycoside II (CAS 35286-59-0) delivers 1.77× oral bioavailability vs. Ziyuglycoside I (4.6% vs 2.6%) for consistent in vivo exposure. It is the sole compound in its series with tissue factor inhibition (IC50=0.46 μM). Induces caspase-dependent & independent apoptosis in colon cancer models (HCT116 IC50 10.8 μM). Distinguish your research with this uniquely characterized, high-purity saponin.

Molecular Formula C35H56O8
Molecular Weight 604.8 g/mol
Cat. No. B8072656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameziyuglycoside II
Molecular FormulaC35H56O8
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40)
InChIKeyMFIXLWYJTVEVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ziyuglycoside II Procurement Guide: Comparative Potency, Bioavailability, and Derivative Advantages


Ziyuglycoside II (CAS 35286-59-0, C35H56O8) is a ursane-type triterpenoid saponin isolated predominantly from the roots of Sanguisorba officinalis L. (Rosaceae) [1]. Structurally defined as 3β-(α-L-arabinopyranosyloxy)-19-hydroxyurs-12-en-28-oic acid , it serves as a principal bioactive constituent in standardized extracts and as a scaffold for semi-synthetic optimization [2]. Unlike structurally related saponins co-occurring in the same botanical matrix, Ziyuglycoside II exhibits distinct pharmacokinetic and pharmacodynamic properties that preclude simple substitution.

Why Structurally Related Saponins Cannot Substitute for Ziyuglycoside II


Superficial class-level similarities among triterpenoid saponins mask critical differences in target engagement, in vitro potency, and in vivo pharmacokinetic behavior. Direct comparative studies demonstrate that Ziyuglycoside II exhibits superior oral bioavailability (4.6% vs. 2.6%) relative to Ziyuglycoside I [1], a divergent activity profile against tissue factor compared to its methyl ester derivative ZYM-201 [2], and distinct antiproliferative potency across cancer cell lines [3]. These quantifiable disparities render generic substitution scientifically untenable for applications requiring reproducible activity or predictable systemic exposure.

Quantitative Comparative Evidence for Ziyuglycoside II Differentiation


Superior Oral Bioavailability Compared to Ziyuglycoside I

Ziyuglycoside II demonstrates nearly double the oral bioavailability of its close structural analog Ziyuglycoside I following intragastric administration in rats [1].

Pharmacokinetics Bioavailability ADME

Potent In Vitro Tissue Factor Inhibition Absent in Methyl Ester Analog

Ziyuglycoside II potently inhibits lung tissue factor (TF) activity in vitro, whereas its methyl ester derivative ZYM-201 shows no detectable activity in the same assay system [1].

Tissue Factor Coagulation Thrombosis

Enhanced Antiproliferative Potency Relative to Ziyuglycoside I in Cancer Cells

Ziyuglycoside II exhibits substantially greater antiproliferative potency than Ziyuglycoside I across multiple breast cancer cell lines when comparing 24-hour IC50 values [1] [2].

Anticancer Cytotoxicity Breast Cancer

Dual Caspase-Dependent and Caspase-Independent Apoptosis Induction

Ziyuglycoside II uniquely induces apoptosis in HCT116 colon cancer cells through both caspase-dependent and caspase-independent pathways, a mechanistic profile not consistently reported for other S. officinalis saponins [1].

Apoptosis Colon Cancer Mechanism of Action

ROS/JNK Pathway Activation as Critical Apoptotic Mediator

Ziyuglycoside II-induced apoptosis in breast cancer cells is critically mediated by ROS-dependent JNK activation, a signaling cascade that distinguishes its mechanism from saponins acting primarily through extrinsic or intrinsic pathways alone [1].

ROS JNK Breast Cancer Signal Transduction

Derivative Z-15 Demonstrates Superior Selectivity and Potency Over Parent Compound

The 1,2,3-triazole derivative Z-15 exhibits enhanced antiproliferative potency and improved selectivity for cancer cells over normal mammary epithelial cells compared to the parent Ziyuglycoside II [1].

Derivative Medicinal Chemistry Selectivity

Optimal Research Applications for Ziyuglycoside II Based on Comparative Evidence


In Vivo Efficacy Studies Requiring Oral Dosing

Ziyuglycoside II's 4.6% oral bioavailability [1] makes it the preferred choice over Ziyuglycoside I (2.6% bioavailability) for in vivo cancer xenograft, colitis-associated colon cancer, or other disease models requiring oral administration. The 1.77-fold bioavailability advantage reduces compound consumption and enables more consistent systemic exposure at lower doses.

Tissue Factor-Mediated Thrombosis and Coagulation Research

For studies investigating tissue factor (TF) inhibition as a therapeutic strategy for atherosclerosis or septic shock, Ziyuglycoside II is uniquely suited given its potent in vitro TF inhibition (IC50 = 0.46 μM) [2]. The methyl ester analog ZYM-201 lacks this activity entirely, establishing Ziyuglycoside II as the only viable compound from this chemical series for TF-targeted investigations.

Colon Cancer Apoptosis Mechanism Studies

Ziyuglycoside II's ability to induce both caspase-dependent and caspase-independent apoptosis in colon cancer cells [3] makes it an ideal tool compound for dissecting redundant cell death pathways and investigating resistance mechanisms. This dual-pathway profile is particularly valuable for HCT116 and SW480 colon cancer models where it demonstrates IC50 values of 10.8 μM and 11.3 μM, respectively.

ROS/JNK Signaling Pathway Research in Breast Cancer

The demonstrated reliance of Ziyuglycoside II-induced apoptosis on ROS-dependent JNK activation [4] positions this compound as a selective chemical probe for studying this signaling axis in breast cancer. Researchers investigating JNK-mediated cell death or combination strategies with JNK inhibitors should prioritize Ziyuglycoside II over saponins lacking this defined mechanism.

Quote Request

Request a Quote for ziyuglycoside II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.